molecular formula C5H4N2O2 B3314222 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde CAS No. 950514-12-2

2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde

Cat. No.: B3314222
CAS No.: 950514-12-2
M. Wt: 124.1 g/mol
InChI Key: YBONTGHGTYZXQF-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde is a high-value chemical building block for organic synthesis and drug discovery research. The 2-oxo-1,2-dihydropyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities . Researchers utilize this scaffold in the development of potential therapeutic agents, including antivirals , anticancer compounds , antimicrobials , and anti-inflammatory agents . The reactive aldehyde functional group at the 4-position makes this compound a versatile intermediate for further chemical modification and the construction of more complex molecular architectures, such as pyrimidopyrimidines . Its applications extend into materials science, where it can be used in the synthesis of metal-organic frameworks and coordination polymers . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2-oxo-1H-pyrimidine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-3-4-1-2-6-5(9)7-4/h1-3H,(H,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBONTGHGTYZXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde involves the Biginelli reaction. This reaction is a three-component condensation involving an aldehyde, urea, and a β-ketoester. The reaction typically occurs in an ethanol solution with a catalytic amount of acid, such as hydrochloric acid . The Biginelli reaction is known for its simplicity and efficiency in producing dihydropyrimidinone derivatives.

Industrial Production Methods

Industrial production of 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
The most common method for synthesizing 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde is the Biginelli reaction , a three-component condensation involving an aldehyde, urea (or similar nitrogen sources), and a β-ketoester. This reaction typically occurs in an ethanol solution with a catalytic amount of acid, such as hydrochloric acid. For industrial production, continuous flow reactors are employed to enhance yield and purity while adhering to green chemistry principles .

Chemical Reactions:
This compound can undergo various chemical reactions:

  • Oxidation: Converts the aldehyde group to carboxylic acids or other oxidized derivatives.
  • Reduction: Converts the aldehyde group to an alcohol.
  • Substitution: The aldehyde group can be replaced by other functional groups through nucleophilic substitution reactions .

Chemistry

In synthetic chemistry, 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde serves as an intermediate in the synthesis of more complex pyrimidine derivatives. Its unique aldehyde functional group allows for a wide range of chemical modifications .

Biology

Research indicates that derivatives of this compound exhibit significant antimicrobial and antiviral activities. Notably, some derivatives have shown promise as calcium channel blockers , which are utilized in treating hypertension and cardiovascular diseases. The mechanism often involves interaction with specific molecular targets that modulate calcium ion influx into cells .

Medicine

Recent studies have highlighted the antitumor potential of novel derivatives derived from 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde. For instance, a derivative labeled as compound 4c demonstrated cytotoxic activity against various cancer cell lines including leukemia and non-small cell lung cancer. It exhibited an IC50 value of 17 ± 0.3 μM against tubulin polymerization, indicating its potential as a therapeutic agent .

Antitumor Activity

A study published in 2024 explored the antitumor effects of quinoline derivatives synthesized from 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde. Compound 4c was found to be the most potent antiproliferative agent across multiple cancer cell lines, significantly inducing cell cycle arrest and apoptosis .

CompoundCell LineGI Value (%)
4cMDA-MB-23122.84 (G2/M)
4cA54988.16
4cOVCAR-892.11
4cDU-14580.55

Antimicrobial Studies

Another research effort focused on synthesizing derivatives through green chemistry methods demonstrated that compounds derived from this framework exhibited notable antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, as calcium channel blockers, these compounds inhibit the influx of calcium ions into cells, which helps in managing hypertension by relaxing vascular smooth muscles . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include pyrimidine and pyrido-pyrimidine derivatives with varying substituents. Table 1 summarizes their molecular features and similarity indices (based on structural overlap):

Table 1: Structural Comparison of 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Index
2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde C₅H₄N₂O₂ 124.10 4-carbaldehyde, 2-keto 1.00 (Reference)
4-(Aminomethyl)pyrimidin-2(1H)-one C₅H₇N₃O 125.13 4-aminomethyl, 2-keto 0.87
4,6-Dimethylpyrimidin-2(1H)-one C₆H₈N₂O 124.14 4,6-dimethyl, 2-keto 0.82
2-Chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde C₁₀H₇ClN₂O₂ 222.63 Fused pyrido-pyrimidine, 3-carbaldehyde, 2-chloro 0.81*

*Similarity inferred from fused-ring complexity and substituent differences .

Key Observations :

  • The carbaldehyde group in the target compound distinguishes it from analogs with amide or alkyl substituents (e.g., 4-(aminomethyl)pyrimidin-2(1H)-one), which may exhibit reduced electrophilicity .

Table 2: Cytotoxic and Binding Activities of Related Compounds

Compound Structure Class Activity (IC₅₀ or Ranking) Cell Line/Protein Target
2-Oxo-1,2-dihydroquinolin derivative (8a) Dihydroquinoline IC₅₀ = 9 µM (Caco-2 cells) Colorectal adenocarcinoma
Morphlock-1 (2-oxo-1,2-dihydro-benzo(cd)indole) Benzindole sulfonamide Top 1,000 docking rank (human PBGS) Porphobilinogen synthase
Phenethyl-containing dihydroquinolin (8b) Dihydroquinoline IC₅₀ = 60 µM (HepG-2, MDA-MB-231) Liver and breast cancer

Key Findings :

  • Cytotoxicity: Dihydroquinoline derivatives (e.g., 8a, 8b) demonstrate moderate to potent anti-proliferative activity, with substituents like p-tolyl enhancing potency .
  • Binding Specificity : Morphlock-1’s sulfonic acid and amide groups confer unique interactions with pea PBGS, whereas the carbaldehyde group in the target compound could favor different binding modes .

Comparison :

  • The carbaldehyde group in the target compound may require protective strategies during synthesis to prevent unwanted side reactions, unlike carboxylate esters in Biginelli analogs.

Biological Activity

2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde is a heterocyclic compound belonging to the pyrimidine family. It is recognized for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde is C5H5N3O2C_5H_5N_3O_2. Its structure features a six-membered aromatic ring containing nitrogen atoms and an aldehyde functional group, which enhances its reactivity. This compound can be synthesized through the Biginelli reaction, involving an aldehyde, urea, and a β-ketoester in an acidic medium.

The biological activity of 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde primarily arises from its ability to interact with specific molecular targets:

  • Calcium Channel Blockade : Some derivatives demonstrate calcium channel blocking activity, which is crucial in managing hypertension and cardiovascular diseases by modulating calcium ion influx into cells.
  • Antimicrobial Activity : The compound has shown significant effectiveness against various pathogens, indicating potential use in treating infectious diseases .
  • Anticancer Properties : Studies have indicated that it may inhibit cell proliferation in cancer cell lines, suggesting a role in cancer therapy .

Biological Activity Overview

The following table summarizes the key biological activities associated with 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde:

Activity Description Reference
AntimicrobialExhibits activity against bacteria and fungi.
AntiviralDemonstrates effectiveness against viral infections.
AnticancerInhibits proliferation in cancer cell lines (e.g., MDA-MB-231).
Anti-inflammatoryReduces inflammation in animal models comparable to standard anti-inflammatory drugs.
Calcium Channel BlockadeInteracts with calcium channels to aid in vascular smooth muscle relaxation.

Case Studies and Research Findings

  • Antimicrobial Study :
    A study investigated the antimicrobial properties of various dihydropyrimidine derivatives, including 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde. The results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Activity :
    Research focused on the effect of this compound on MDA-MB-231 triple-negative breast cancer cells showed an IC50 value of approximately 0.126 μM. This suggests strong inhibitory effects on tumor cell proliferation while exhibiting minimal toxicity toward non-cancerous cells (MCF10A), indicating a favorable therapeutic window .
  • Calcium Channel Blocking Effects :
    A pharmacological study evaluated the calcium channel blocking effects of 2-Oxo-1,2-dihydropyrimidine derivatives. The findings revealed that these compounds could effectively reduce intracellular calcium levels in vascular smooth muscle cells, suggesting their utility in hypertension management.

Q & A

Q. What synthetic methodologies are established for preparing 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde, and how are intermediates purified?

A common approach involves condensation reactions of substituted pyrimidine precursors. For example, 2-chloro-4-oxo-pyrido-pyrimidine carbaldehyde derivatives can react with ethyl N-alkylglycinate in methanol under basic conditions (e.g., triethylamine) to form intermediates, followed by acidification for purification . Filtration and washing with water are critical steps to isolate intermediates. Alternative routes may use sodium methoxide-mediated cyclization, as described in pyrido-pyrimidine syntheses .

Q. Which spectroscopic techniques are essential for characterizing 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde?

Key methods include:

  • ¹H/¹³C NMR : To confirm the aldehyde proton (~9-10 ppm) and pyrimidine ring structure.
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., exact mass ~190 g/mol for related analogs) .
  • IR Spectroscopy : To identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) .
  • HPLC : For purity assessment, especially when isolating byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during derivatization?

Byproduct formation often arises from incomplete cyclization or side reactions at the aldehyde group. Strategies include:

  • Temperature Control : Maintaining 50–60°C during cyclization improves reaction completion .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, reducing side reactions .
  • pH Monitoring : Acidification to pH <7 ensures proper protonation of the product during precipitation .

Q. How can contradictions between computational reactivity predictions and experimental results be resolved?

Discrepancies may arise from solvent effects or unaccounted transition states. Mitigation involves:

  • Experimental Validation : Re-run reactions under varying conditions (e.g., solvent polarity, temperature).
  • Advanced DFT Calculations : Include implicit solvent models and transition-state simulations .
  • Kinetic Studies : Compare rate constants with predicted activation energies .

Q. What experimental designs are effective for studying the biological activity of 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde derivatives?

Focus on target-specific assays:

  • Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorescence-based methods .
  • Receptor Binding Studies : Radioligand competition assays to evaluate affinity for GPCRs or nuclear receptors .
  • Cellular Uptake Analysis : Use LC-MS to quantify intracellular concentrations in cancer cell lines .

Q. What are the common byproducts in its synthesis, and how are they identified?

Byproducts include:

  • Uncyclized Intermediates : Detectable via TLC (Rf differences) or HPLC retention time shifts .
  • Oxidized Aldehydes : Identified by MS fragmentation patterns (e.g., m/z corresponding to carboxylic acid derivatives) .
  • Dimerization Products : Characterized by ¹H NMR (split peaks for aldehyde protons) .

Methodological Considerations

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves complex mixtures .
  • Stability Testing : Store derivatives at –20°C under inert atmosphere to prevent aldehyde oxidation .
  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential irritancy of intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde
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2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde

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